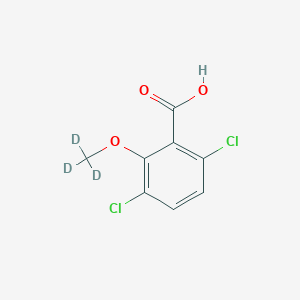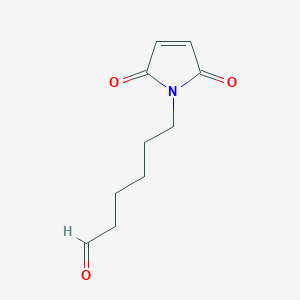
2,3-Diethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,3-Diethylpyridine is not well understood. However, it is believed to act as a chelating agent, which can bind to metal ions and form stable complexes. It can also act as a nucleophile, which can attack electrophilic centers in organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,3-Diethylpyridine. However, it has been reported to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Diethylpyridine in lab experiments is its high stability, which allows for accurate and reproducible results. Additionally, it is readily available and relatively inexpensive. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Direcciones Futuras
There are various future directions for the use of 2,3-Diethylpyridine in scientific research. One direction is the development of new synthetic methods for the production of 2,3-Diethylpyridine and its derivatives. Another direction is the exploration of its potential as a catalyst in various organic reactions. Additionally, the investigation of its biological properties and potential medical applications is an area of interest for future research.
Métodos De Síntesis
2,3-Diethylpyridine can be synthesized using a variety of methods. One common method is the reaction of 2,3-dichloropyridine with diethylamine in the presence of a catalyst such as triethylamine. The reaction yields 2,3-Diethylpyridine as the main product. Another method involves the reaction of acetaldehyde, ammonia, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction yields 2,3-Diethylpyridine as a byproduct.
Aplicaciones Científicas De Investigación
2,3-Diethylpyridine is widely used in various scientific research applications. It is used as a ligand in coordination chemistry and catalysis. It is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2,3-Diethylpyridine is used in the development of new materials for electronic and optical applications.
Propiedades
Número CAS |
103039-56-1 |
|---|---|
Nombre del producto |
2,3-Diethylpyridine |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2,3-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YXZUDXLWSOZHFN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CC |
SMILES canónico |
CCC1=C(N=CC=C1)CC |
Sinónimos |
Pyridine, 2,3-diethyl- (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



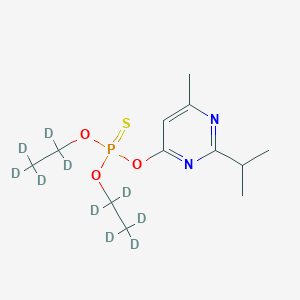

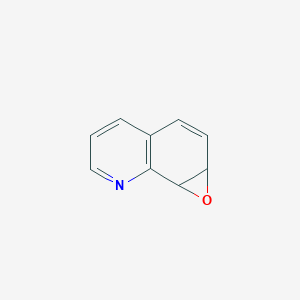
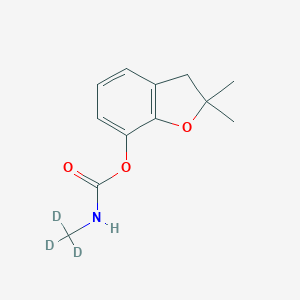
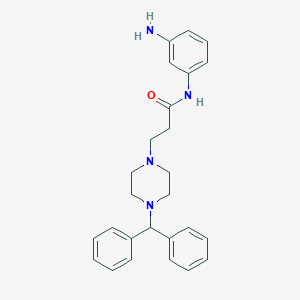
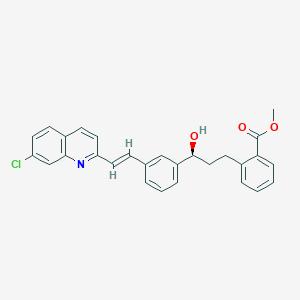
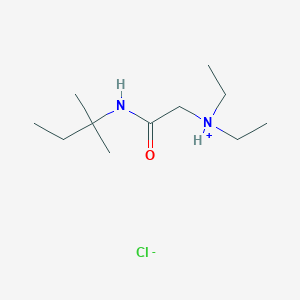

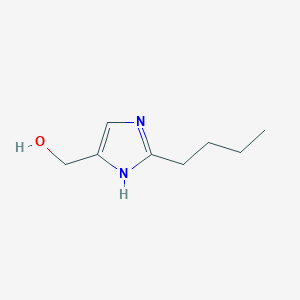

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
